molecular formula C17H17N3O2S2 B2996303 N-([2,4'-bipyridin]-3-ylmethyl)-5-ethylthiophene-2-sulfonamide CAS No. 2034475-11-9

N-([2,4'-bipyridin]-3-ylmethyl)-5-ethylthiophene-2-sulfonamide

Cat. No.: B2996303
CAS No.: 2034475-11-9
M. Wt: 359.46
InChI Key: GKGVGSMTKRTAIM-UHFFFAOYSA-N
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Description

N-([2,4’-bipyridin]-3-ylmethyl)-5-ethylthiophene-2-sulfonamide is a complex organic compound that features a bipyridine moiety linked to a thiophene sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,4’-bipyridin]-3-ylmethyl)-5-ethylthiophene-2-sulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Scientific Research Applications

N-([2,4’-bipyridin]-3-ylmethyl)-5-ethylthiophene-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-([2,4’-bipyridin]-3-ylmethyl)-5-ethylthiophene-2-sulfonamide involves its interaction with specific molecular targets. The bipyridine moiety can coordinate with metal ions, affecting various biochemical pathways. The sulfonamide group can interact with biological molecules, potentially inhibiting specific enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-([2,4’-bipyridin]-3-ylmethyl)-5-ethylthiophene-2-sulfonamide is unique due to its combination of a bipyridine moiety and a thiophene sulfonamide group, which imparts distinct electronic and chemical properties. This makes it versatile for various applications in chemistry, biology, and materials science.

Properties

IUPAC Name

5-ethyl-N-[(2-pyridin-4-ylpyridin-3-yl)methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S2/c1-2-15-5-6-16(23-15)24(21,22)20-12-14-4-3-9-19-17(14)13-7-10-18-11-8-13/h3-11,20H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKGVGSMTKRTAIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NCC2=C(N=CC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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